molecular formula C19H28O2 B13407267 4-Ethenylbenzeneundecanoic Acid

4-Ethenylbenzeneundecanoic Acid

Cat. No.: B13407267
M. Wt: 288.4 g/mol
InChI Key: PMWDDENSAKBISK-UHFFFAOYSA-N
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Description

4-Ethenylbenzeneundecanoic Acid is an organic compound characterized by a long aliphatic chain attached to a benzene ring with an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethenylbenzeneundecanoic Acid typically involves the alkylation of benzene with a long-chain alkyl halide, followed by the introduction of an ethenyl group. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) for the Friedel-Crafts alkylation and palladium-based catalysts for the subsequent vinylation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Ethenylbenzeneundecanoic Acid undergoes various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form epoxides or diols.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products:

    Oxidation: Epoxides, diols.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-Ethenylbenzeneundecanoic Acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its antifungal and anticancer properties.

    Industry: Utilized in the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethenylbenzeneundecanoic Acid involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to the disruption of fungal cell wall synthesis and membrane integrity. The compound may also modulate gene expression and metabolic pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

    Undecanoic Acid: Shares the long aliphatic chain but lacks the benzene ring and ethenyl group.

    4-Vinylbenzoic Acid: Contains the benzene ring and ethenyl group but has a shorter aliphatic chain.

    4-Ethenylbenzoic Acid: Similar structure but without the long aliphatic chain.

Uniqueness: 4-Ethenylbenzeneundecanoic Acid is unique due to its combination of a long aliphatic chain, benzene ring, and ethenyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H28O2

Molecular Weight

288.4 g/mol

IUPAC Name

11-(4-ethenylphenyl)undecanoic acid

InChI

InChI=1S/C19H28O2/c1-2-17-13-15-18(16-14-17)11-9-7-5-3-4-6-8-10-12-19(20)21/h2,13-16H,1,3-12H2,(H,20,21)

InChI Key

PMWDDENSAKBISK-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)CCCCCCCCCCC(=O)O

Origin of Product

United States

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